2-Fluoropyridine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoropyridine-4-carbothioamide is a fluorinated pyridine derivative with the molecular formula C6H5FN2S and a molecular weight of 156.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a carbothioamide group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoropyridine-4-carbothioamide can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, N-fluoropyridinium salts with counteranions such as BF4-, SbF6-, or PF6- can be treated with excess base like triethylamine at room temperature to yield 2-fluoropyridine . This intermediate can then be further functionalized to introduce the carbothioamide group at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for high yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridine-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfonamides and related compounds.
Reduction: Thiols and related derivatives.
Scientific Research Applications
2-Fluoropyridine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoropyridine-4-carbothioamide depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its fluorine and carbothioamide functional groups. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The exact pathways involved vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the carbothioamide group, making it less versatile in certain synthetic applications.
4-Fluoropyridine-2-carbothioamide: An isomer with the fluorine and carbothioamide groups at different positions, leading to different reactivity and applications.
2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical properties compared to 2-fluoropyridine-4-carbothioamide.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and carbothioamide groups, which imparts distinct reactivity and properties
Properties
IUPAC Name |
2-fluoropyridine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUJNPZDIICNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.